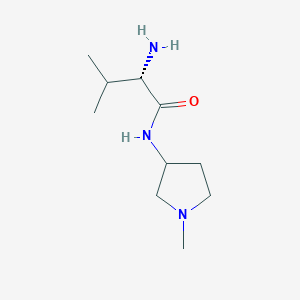

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide

Descripción

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide is a chiral primary amine featuring a butyramide backbone substituted with a methyl group at the β-position and a 1-methyl-pyrrolidin-3-yl moiety at the amide nitrogen. Its structural uniqueness lies in the combination of a short-chain amide and a rigid pyrrolidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Propiedades

IUPAC Name |

(2S)-2-amino-3-methyl-N-(1-methylpyrrolidin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-7(2)9(11)10(14)12-8-4-5-13(3)6-8/h7-9H,4-6,11H2,1-3H3,(H,12,14)/t8?,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXIBASHGKHCKI-GKAPJAKFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide typically involves multi-step organic reactions. One common method includes the reaction of a suitable amine with a butyramide derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and physiological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

LM11A-31: A Pentanamide Derivative with Morpholine Substituent

Key Structural Differences :

- Backbone: LM11A-31 [(2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl) pentanamide] features a pentanamide chain, whereas the target compound has a shorter butyramide backbone.

- Substituent: LM11A-31 includes a 2-morpholinoethyl group, enhancing water solubility due to morpholine’s polar oxygen atom, compared to the 1-methyl-pyrrolidin-3-yl group in the target compound, which has lower polarity .

Pharmacological Data :

Clinical Status :

(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (Compound 11)

Structural Contrasts :

- Backbone : Both compounds share a butyramide core, but Compound 11 incorporates an indole ring and a cycloheptylethyl group, introducing aromaticity and bulkiness absent in the target compound .

- Synthesis : Compound 11 was synthesized via acylation with butyric anhydride under basic conditions (64.8% yield), purified via silica chromatography, and characterized by NMR and IR spectroscopy. The target compound’s synthesis route is undisclosed but likely involves similar amidation steps .

Physicochemical Properties :

Crystalline Sulfate Salts of LM11A-31

Formulation Advantages :

- Patent data highlight crystalline disulfate and monosulfate forms of LM11A-31, improving stability and bioavailability. No such salt forms are documented for the target compound .

Comparative Analysis Table

Physicochemical and Pharmacokinetic Considerations

- Solubility : The morpholine group in LM11A-31 enhances aqueous solubility compared to the pyrrolidine in the target compound, which may limit its absorption .

- Stability : Crystalline sulfate salts (LM11A-31) offer improved shelf-life over free bases, a formulation advantage absent in the target compound .

Actividad Biológica

(S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide, also known by its CAS number 1401664-78-5, is a compound of interest in the field of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

Research indicates that (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide may exhibit significant biological activity through its interaction with various biological pathways. Notably, it has been studied for its potential effects on cellular processes, particularly in cancer treatment contexts.

Structure-Activity Relationship

A structure-activity relationship (SAR) analysis is crucial for understanding the biological efficacy of this compound. Similar compounds have demonstrated that modifications to the amine and butyramide moieties can enhance potency against specific targets, such as kinesin spindle protein (KSP) inhibitors, which are relevant in cancer therapeutics .

Anticancer Properties

In vitro studies have shown that compounds structurally related to (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide can induce apoptosis in cancer cell lines. For example, KSP inhibitors lead to mitotic arrest and subsequent cell death, suggesting that similar mechanisms may be at play with this compound .

Neuropharmacological Effects

The presence of a pyrrolidine ring suggests potential neuropharmacological activity. Compounds with similar structures have been implicated in modulating neurotransmitter systems, which could indicate that (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide may influence cognitive or behavioral outcomes.

Case Studies

Several studies have explored the effects of related compounds on cellular behavior:

- KSP Inhibition : A study demonstrated that certain derivatives led to monopolar spindle formation and increased cell death in cancerous cells, indicating a potential therapeutic pathway for (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide .

- Neurotransmitter Modulation : Research on similar structures has shown modulation of dopamine and serotonin pathways, which may provide insights into the neuropharmacological implications of this compound.

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 199.29 g/mol |

| Purity | Minimum 95% |

| Biological Activities | Anticancer properties; potential neuropharmacological effects |

Q & A

Q. What synthetic methodologies are recommended for synthesizing (S)-2-Amino-3-methyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide?

A practical approach involves coupling reactions between protected amino acid derivatives and pyrrolidine-containing amines. For example, Scheme 3 in outlines a synthesis protocol using ethanol and piperidine at 0–5°C for 2 hours, which could be adapted for similar compounds. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC.

- Chiral integrity preservation : Employ (S)-configured starting materials or chiral auxiliaries to maintain stereochemistry.

- Purification : Recrystallization or chromatography (e.g., silica gel with methanol/dichloromethane) to isolate the target compound .

Q. How can the structural identity of this compound be confirmed?

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, amide carbonyl at ~170 ppm).

- X-ray crystallography : demonstrates the use of single-crystal X-ray diffraction (100 K, R factor = 0.070) to resolve stereochemistry in analogous pyrrolidine derivatives .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H] at m/z calculated from CHNO).

Q. What safety protocols should be followed during experimental handling?

Based on Safety Data Sheets (SDS) for structurally related compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .

- Spill management : Collect solid residues with inert absorbents and dispose via certified waste services .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

Chromatographic separation is critical for isolating the (S)-enantiomer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., hexane/isopropanol 80:20) to separate epimers. highlights the sensitivity of separation to minor changes in chromatographic conditions (e.g., pH, temperature) .

- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the desired enantiomer .

Q. What analytical strategies are effective for identifying and quantifying impurities?

Impurity profiling requires high-resolution techniques:

- HPLC-MS : Detect trace impurities (e.g., sulfonic acid derivatives or unreacted intermediates) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). notes that impurities may co-elute under standard conditions, necessitating method validation .

- NMR relaxation experiments : Identify low-abundance contaminants via -DOSY to distinguish molecular diffusion coefficients .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

- Thermal degradation : Store samples at -20°C under argon to prevent decomposition ( warns against long-term storage due to degradation risks) .

- Photostability : Protect from UV light using amber vials, as pyrrolidine derivatives may undergo photooxidation.

- Hygroscopicity : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the amide bond .

Q. What challenges arise in maintaining stereochemical integrity during large-scale synthesis?

Key issues include:

- Racemization at high temperatures : Conduct reactions below 40°C and avoid prolonged heating.

- Catalyst selectivity : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediates .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor chiral purity in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.